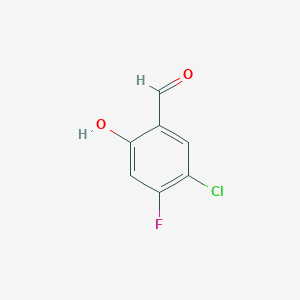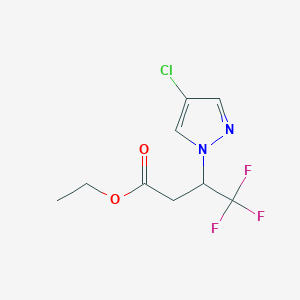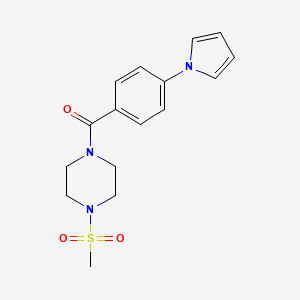![molecular formula C8H11N3O B2949072 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2200106-27-8](/img/structure/B2949072.png)
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound with diverse applications in scientific research. This compound is known for its potential in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is the primary method for synthesizing cyclobutanes . This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the cycloaddition process.
Chemical Reactions Analysis
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol has numerous applications in scientific research. It has been extensively studied for its potential in drug development, particularly in the field of anti-inflammatory and antiprotozoal activities . The compound has shown promising results in inhibiting the activities of certain inflammatory mediators and protozoal organisms, making it a valuable candidate for further research in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These interactions help in reducing inflammation and combating protozoal infections.
Comparison with Similar Compounds
2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol can be compared with other similar compounds, such as 2-(pyridin-2-yl)pyrimidine derivatives . These compounds also exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . this compound stands out due to its unique cyclobutane ring structure, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-3-2-6(7)11-8-9-4-1-5-10-8/h1,4-7,12H,2-3H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJJTOHONRKFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948989.png)
![2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2948990.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)



![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)
![N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2949001.png)
![1-[4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B2949002.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2949006.png)

![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2949008.png)

